molecular formula C22H29NO2S B12581647 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide CAS No. 498556-32-4

4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide

Cat. No.: B12581647
CAS No.: 498556-32-4
M. Wt: 371.5 g/mol
InChI Key: INRBISWZHFAIRL-UHFFFAOYSA-N
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Description

4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of 4-methylbenzenesulfonyl chloride with N-(1-phenylnon-4-en-3-yl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of sulfonamides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial and is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it often acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is crucial for this interaction, as it mimics the natural substrate of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide
  • 4-Methyl-N-(1-phenylethyl)benzene-1-sulfonamide
  • 4-Methyl-N-(1-phenylpropyl)benzene-1-sulfonamide

Uniqueness

4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the non-4-en-3-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

CAS No.

498556-32-4

Molecular Formula

C22H29NO2S

Molecular Weight

371.5 g/mol

IUPAC Name

4-methyl-N-(1-phenylnon-4-en-3-yl)benzenesulfonamide

InChI

InChI=1S/C22H29NO2S/c1-3-4-5-9-12-21(16-15-20-10-7-6-8-11-20)23-26(24,25)22-17-13-19(2)14-18-22/h6-14,17-18,21,23H,3-5,15-16H2,1-2H3

InChI Key

INRBISWZHFAIRL-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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